N-(2-methoxyethyl)-N-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]amine is a chemical compound notable for its potential applications in medicinal chemistry and pharmacology. It belongs to a class of compounds that incorporate both thienyl and oxadiazole moieties, which are often associated with biological activity. The compound is characterized by its unique structure that combines an amine group with a methoxyethyl side chain and an oxadiazole ring substituted with a thienyl group.
The compound can be sourced from various chemical suppliers and research institutions. It has been referenced in patent applications and scientific literature, indicating its relevance in ongoing research. Notably, it appears in databases such as PubChem and Sigma-Aldrich, where it is classified under specific chemical identifiers and catalog numbers .
N-(2-methoxyethyl)-N-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]amine is classified as an organic compound, specifically an amine derivative. Its molecular formula is , with a molecular weight of approximately 239.30 g/mol . This classification places it within the broader category of heterocyclic compounds due to the presence of the oxadiazole and thienyl rings.
The synthesis of N-(2-methoxyethyl)-N-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]amine typically involves multi-step organic reactions that may include:
Technical details regarding reaction conditions (e.g., temperature, solvents) and purification methods (e.g., chromatography) are crucial for optimizing yield and purity .
The molecular structure of N-(2-methoxyethyl)-N-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]amine features:
The compound's structural formula can be represented as follows:
The structural representation can be visualized using SMILES notation: CCOC(=NO)C1=NC(=S)C=C1C=C(S)C
.
N-(2-methoxyethyl)-N-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]amine may undergo various chemical reactions typical for amines and heterocycles:
Technical details regarding these reactions are essential for understanding the compound's reactivity profile .
Data on specific targets or pathways would enhance understanding but may require further experimental investigation .
The physical properties of N-(2-methoxyethyl)-N-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]amine include:
Key chemical properties include:
Relevant data regarding these properties are crucial for practical applications .
N-(2-methoxyethyl)-N-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]amine has potential applications in:
Research into its efficacy and safety profiles would be necessary to establish practical applications in therapeutics .
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3